molecular formula C10H10BrClO B145986 4'-Bromo-4-chlorobutyrophenone CAS No. 4559-96-0

4'-Bromo-4-chlorobutyrophenone

Cat. No. B145986
CAS RN: 4559-96-0
M. Wt: 261.54 g/mol
InChI Key: WJKPUMBLABGUCQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of related compounds involves halogenation reactions and coupling processes. For instance, 2-bromo-4-chlorophenyl-2-bromobutanoate was synthesized through the reaction of 2-bromo-4-chlorophenol with 2-bromobutanoyl bromide in the presence of pyridine . This method could potentially be adapted for the synthesis of 4'-Bromo-4-chlorobutyrophenone by altering the starting materials and reaction conditions.

Molecular Structure Analysis

The molecular structure of halogenated aromatic compounds is characterized by the positions of the halogen substituents, which can influence the overall geometry and electronic properties of the molecule. For example, in a related compound, the chlorophenyl rings were inclined at about 60° to the naphthoquinone ring system, and the conformation was adjusted to reduce electronic repulsion . Such structural details are crucial for understanding the reactivity and properties of the compound.

Chemical Reactions Analysis

The reactivity of halogenated butyrophenones can be explored through various chemical reactions. The Suzuki cross-coupling reaction is one such method used to synthesize derivatives of 2-bromo-4-chlorophenyl-2-bromobutanoate with moderate to good yields . These reactions are important for creating a diverse array of compounds with potential applications in different fields.

Physical and Chemical Properties Analysis

The physical and chemical properties of halogenated butyrophenones can be investigated using spectroscopic techniques and computational methods. For example, the FT-IR and FT-Raman spectra of 4-chloro-2-bromoacetophenone were recorded and analyzed using Hartree-Fock and density functional methods to determine the vibrational frequencies and geometric parameters of the molecule . Such studies provide insights into the influence of halogen substituents on the properties of the compound.

Scientific Research Applications

Synthesis and Material Properties

  • 4'-Bromo-4-chlorobutyrophenone derivatives are synthesized for various applications. In one study, 2-bromo-4-chlorophenyl-2-bromobutanoate was created through reactions involving 2-bromo-4-chlorophenol and 2-bromobutanoyl bromide. This study highlighted the synthesis of various derivatives and explored their electronic and non-linear optical properties, indicating potential applications in material science and electronics (Nazeer et al., 2020).

Biological and Chemical Studies

  • Bromoacetophenone analogs have been examined for their DNA cleaving activities. These compounds, particularly when conjugated with pyrrolecarboxatmid, show sequence-selective DNA cleaving activity, making them potential tools in genetic engineering and molecular biology (Jeon & Wender, 2001).
  • The compound's derivatives have also been utilized in synthetic organic chemistry. For instance, enantiomerically pure diarylethanes were synthesized starting from a derivative of 4'-Bromo-4-chlorobutyrophenone, indicating its utility in producing optically active compounds, which are important in fields like pharmaceuticals (Zhang et al., 2014).

Spectroscopy and Physical Analysis

  • The physicochemical properties of 4-Bromoacetophenone, a closely related compound, have been characterized through various methods such as X-ray diffraction, differential scanning calorimetry, thermogravimetric analysis, and spectroscopy. This study provided insights into the effects of biofield energy treatment on the physical, thermal, and spectral properties of the compound, suggesting potential applications in materials science (Trivedi et al., 2015).
  • Vibrational frequencies and spectroscopic properties of 2-Bromo-4-chloroacetophenone were studied using various computational methods, shedding light on its molecular structure and reactivity. Such studies are crucial for understanding the molecular behavior and potential applications in various fields (Panicker et al., 2009).

Safety And Hazards

This chemical is considered hazardous. It can cause skin irritation, serious eye irritation, and may cause respiratory irritation . Safety measures include avoiding breathing its dust/fume/gas/mist/vapors/spray, and using it only outdoors or in a well-ventilated area . In case of contact with skin or eyes, it’s advised to rinse immediately with plenty of water .

properties

IUPAC Name

1-(4-bromophenyl)-4-chlorobutan-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10BrClO/c11-9-5-3-8(4-6-9)10(13)2-1-7-12/h3-6H,1-2,7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WJKPUMBLABGUCQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C(=O)CCCCl)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10BrClO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00196558
Record name 4'-Bromo-4-chlorobutyrophenone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00196558
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

261.54 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4'-Bromo-4-chlorobutyrophenone

CAS RN

4559-96-0
Record name 1-(4-Bromophenyl)-4-chloro-1-butanone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=4559-96-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4'-Bromo-4-chlorobutyrophenone
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004559960
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 4'-Bromo-4-chlorobutyrophenone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00196558
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4'-bromo-4-chlorobutyrophenone
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.022.665
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name 4'-BROMO-4-CHLOROBUTYROPHENONE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6D2RTW7CSC
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4'-Bromo-4-chlorobutyrophenone
Reactant of Route 2
Reactant of Route 2
4'-Bromo-4-chlorobutyrophenone
Reactant of Route 3
Reactant of Route 3
4'-Bromo-4-chlorobutyrophenone
Reactant of Route 4
Reactant of Route 4
4'-Bromo-4-chlorobutyrophenone
Reactant of Route 5
Reactant of Route 5
4'-Bromo-4-chlorobutyrophenone
Reactant of Route 6
Reactant of Route 6
4'-Bromo-4-chlorobutyrophenone

Citations

For This Compound
9
Citations
FS Davis, LF Huang, L Bauer - Journal of heterocyclic …, 1995 - Wiley Online Library
… A solution of 4'-bromo-4-chlorobutyrophenone (10b, 10.5 g, 0.04 mole) in butanone (100 ml) was reacted with sodium iodide (18.0 g, 0.12 mole) for 22 hours, as described above for the …
Number of citations: 7 onlinelibrary.wiley.com
M Srebnik, PV Ramachandran… - The Journal of Organic …, 1988 - ACS Publications
Diisopinocampheylchloroborane, dIpc2BCl, reduces ring and chain substituted haloaralkyl ketones to the corresponding halo alcohols in excellent enantiomeric excess. In certain …
Number of citations: 170 pubs.acs.org
S Upadhyaya, L Bauer - Journal of heterocyclic chemistry, 1992 - Wiley Online Library
… A solution of 4'-bromo-4-chlorobutyrophenone (19.6 g, 0.075 mole) and imidazole (25.6 g, 0.375 mole) in DMF (100 ml) was stirred at 95-100 (monitored by tic, 48 hours). After cooling, …
Number of citations: 7 onlinelibrary.wiley.com
D áMartin Davies, ME Deary… - Journal of the Chemical …, 1998 - pubs.rsc.org
Stability constants for α-cyclodextrin complexes of 21 para-substituted acetophenones and related aryl ketones have been determined spectrophotometrically or potentiometrically. It …
Number of citations: 14 pubs.rsc.org
AB Reitz, EW Baxter, EE Codd, CB Davis… - Journal of medicinal …, 1998 - ACS Publications
New antipsychotic drugs are needed because current therapy is ineffective for many schizophrenics and because treatment is often accompanied by extrapyramidal symptoms and …
Number of citations: 40 pubs.acs.org
U Von der Brueggen, R Lammers… - The Journal of Organic …, 1988 - ACS Publications
The relative reactivities of acetals and orthoesters in BF3-OEt2-catalyzed reactions with methyl vinyl ether (-78 C, CH2C12) have been determined bycompetition experiments. A …
Number of citations: 31 pubs.acs.org
DLP Lam, G Zhang, BZ Tang - scholar.archive.org
Purely organic room temperature phosphorescence (RTP) has attracted wide attention recently due to their various application potentials. However, ultralong RTP (URTP) with high …
Number of citations: 0 scholar.archive.org
SGTAG Selina, YL Holbrook - i.moscow
Provided herein are antifungal compositions and methods of use thereof. The antifungal compositions include an antifungal agent and an antipsychotic agent or an antihistamine. The …
Number of citations: 0 i.moscow
OR Theberge - 1996 - collectionscanada.gc.ca
The ultimate goal of thi s work is to improve th e understanding of beam-induced reduc processes ocurring in the FABLSIMS technique. This goal was pursued through the study of the …
Number of citations: 4 www.collectionscanada.gc.ca

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.